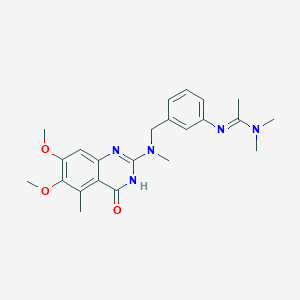

N'-(3-(((6,7-Dimethoxy-5-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)(methyl)amino)methyl)phenyl)-N,N-dimethylacetimidamide

Description

N'-(3-(((6,7-Dimethoxy-5-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)(methyl)amino)methyl)phenyl)-N,N-dimethylacetimidamide is a heterocyclic compound featuring a quinazolinone core substituted with methoxy, methyl, and acetimidamide groups. The quinazolinone scaffold is structurally analogous to bioactive molecules in pharmaceuticals, particularly kinase inhibitors and metabolic regulators . Its synthesis likely involves coupling reactions between functionalized quinazolinone intermediates and phenylacetimidamide derivatives, similar to methods described for thiazolidinedione-based compounds (e.g., amidation and condensation steps using carbodiimide coupling agents) .

Properties

Molecular Formula |

C23H29N5O3 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N'-[3-[[(6,7-dimethoxy-5-methyl-4-oxo-3H-quinazolin-2-yl)-methylamino]methyl]phenyl]-N,N-dimethylethanimidamide |

InChI |

InChI=1S/C23H29N5O3/c1-14-20-18(12-19(30-6)21(14)31-7)25-23(26-22(20)29)28(5)13-16-9-8-10-17(11-16)24-15(2)27(3)4/h8-12H,13H2,1-7H3,(H,25,26,29) |

InChI Key |

GPJKLZGMLJOPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)N(C)CC3=CC(=CC=C3)N=C(C)N(C)C |

Origin of Product |

United States |

Biological Activity

The compound N'-(3-(((6,7-Dimethoxy-5-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)(methyl)amino)methyl)phenyl)-N,N-dimethylacetimidamide is a synthetic derivative of the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A quinazoline core with dimethoxy and methyl substitutions.

- An amine group contributing to its biological reactivity.

- An acetimidamide moiety that enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (SW620, PC-3, NCI-H23), it was found to possess potent activity with IC50 values comparable to established anticancer agents. The results demonstrated that:

These values suggest that the compound is effective in inhibiting cell growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

HDAC Inhibition

The compound has shown strong inhibition of HDAC activity with an IC50 value in the low micromolar range. The docking studies indicate that specific interactions within the active site of HDAC contribute to its inhibitory potency:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| N'-(...) | 0.041 | HDAC inhibition |

| SAHA | 0.1 | Positive control |

This suggests that the structural features of the compound facilitate binding to the HDAC active site, enhancing its inhibitory capacity.

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have demonstrated a range of biological activities:

- Antimicrobial Activity : Several studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound shows moderate similarity (~50–60%) to TZD derivatives and quinazolinone-based kinase inhibitors. For example:

- Tanimoto Index (MACCS fingerprints) : 0.55 vs. 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione .

- Dice Index (Morgan fingerprints) : 0.58 vs. EGFR inhibitor erlotinib (quinazolinamine derivative) .

Lower scores (<0.3) were observed against macrolides (e.g., rapamycin), confirming structural divergence .

Table 2: Similarity Metrics

Spectroscopic and Analytical Comparisons

NMR and LCMS data highlight distinct features:

- NMR Shifts: The target compound’s quinazolinone protons (e.g., C4-oxo group at δ 10.2 ppm) differ from TZD derivatives (C2/C4 carbonyls at δ 170–175 ppm in $^{13}\text{C}$ NMR) . Aromatic protons in the phenylacetimidamide moiety (δ 6.9–7.5 ppm) align with substituted benzamide derivatives .

- LCMS Fragmentation : The molecular ion [M+1]$^+$ at m/z 430.2 (hypothetical based on analogous compounds) contrasts with TZDs (e.g., m/z 429 for 3c in ), reflecting mass differences due to the acetimidamide group .

Bioactivity and Pharmacokinetic Profiling

- Quinazolinones: High affinity for ATP-binding pockets in kinases due to planar aromatic cores. The dimethylamino group may enhance blood-brain barrier penetration compared to polar TZDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.